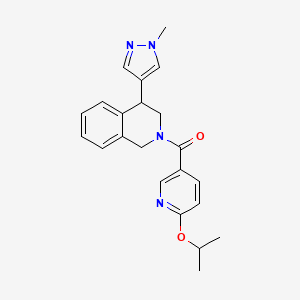![molecular formula C9H15N3O B2355614 rel-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine CAS No. 1909287-44-0](/img/structure/B2355614.png)
rel-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine is a useful research compound. Its molecular formula is C9H15N3O and its molecular weight is 181.239. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rel-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine involves multiple steps, starting with the formation of the oxolane ring followed by the attachment of the pyrazole group. The synthesis typically employs reagents such as lithium diisopropylamide (LDA) for deprotonation and a variety of catalysts to ensure the formation of the desired stereochemistry. The choice of solvents and reaction conditions can significantly influence the yield and purity of the final product.
Industrial Production Methods: On an industrial scale, the production of this compound might involve continuous flow processes and automation to increase efficiency and consistency. Common industrial reagents and catalysts are scaled up to accommodate larger quantities, with rigorous monitoring of reaction parameters to ensure high-quality output.
化学反応の分析
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, particularly at the oxolane ring and the pyrazole moiety, leading to the formation of oxides and other oxidized derivatives.
Reduction: : Reduction reactions can occur at various positions within the compound, often resulting in the hydrogenation of the pyrazole ring or the methanamine group.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, where reagents such as halogenating agents or nucleophiles like amines can replace functional groups within the compound.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions can vary, but often involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent undesired side reactions.
Major Products Formed: The major products depend on the type of reaction and the reagents used. For oxidation, products might include pyrazole oxides. Reduction can yield fully hydrogenated derivatives, and substitution reactions typically result in the replacement of functional groups with new moieties.
Scientific Research Applications: : rel-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine finds extensive use in scientific research across chemistry, biology, medicine, and industry:
Chemistry: : It serves as a building block for synthesizing more complex molecules and can act as a chiral catalyst in asymmetric synthesis.
Biology: : The compound is investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: : Researchers explore its possible therapeutic effects, focusing on its interactions with biological targets and its pharmacokinetics.
Industry: : Its unique structure makes it valuable in material science for designing novel polymers and advanced materials.
Mechanism of Action: : The compound exerts its effects through several pathways:
Molecular Targets: : It interacts with specific proteins, enzymes, and receptors, often forming stable complexes that can modulate biological functions.
Pathways Involved: : Pathways include inhibition of specific enzymes, modulation of receptor activity, and interference with cellular signaling mechanisms. This multifaceted interaction profile contributes to its diverse applications.
Comparison with Similar Compounds: : To highlight its uniqueness:
Similar Compounds
(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]ethanamine
(2R,3S)-2-(1-methyl-1H-pyrazol-3-yl)oxolan-3-yl]methanamine
Comparison: : Compared to its analogs, this compound stands out due to its specific stereochemistry, which can enhance selectivity and efficacy in biochemical applications. Its unique substitution pattern on the pyrazole ring also differentiates its chemical behavior and interaction profiles from other similar compounds.
How about that? Intrigued by any specific part of the compound's journey?
特性
IUPAC Name |
[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-12-6-8(5-11-12)9-7(4-10)2-3-13-9/h5-7,9H,2-4,10H2,1H3/t7-,9+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDDZDZDSASPHS-IONNQARKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCO2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@H]2[C@@H](CCO2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride](/img/structure/B2355533.png)

![2,4-diethyl 5-(2-{[4-(4-fluorophenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2355535.png)



![4-[(4-methylphenyl)methyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2355542.png)






![3-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole](/img/structure/B2355553.png)
